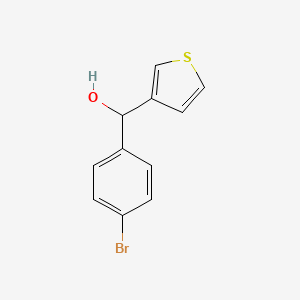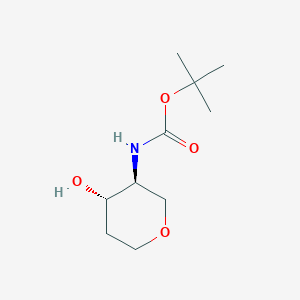![molecular formula C18H13N3O B8757564 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one CAS No. 131185-46-1](/img/structure/B8757564.png)
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolo[1,5-a]pyridin-3-yl pyridazinones. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents like potassium permanganate or reduced using agents like sodium borohydride. Substitution reactions may involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
This compound has several scientific research applications. It is a potent, cell-permeable, ATP-competitive inhibitor of ERK1 and ERK2 (mitogen-activated protein kinase/extracellular-signal-regulated kinases 1/2) . This makes it valuable for studying the roles of ERK in various biological processes and for drug development. Additionally, it has been used to study the effects of signaling pathway inhibitors on differentiation and cell traction stress
作用機序
The mechanism of action of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one involves its inhibition of ERK1 and ERK2. As an ATP-competitive inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets . This inhibition disrupts the mitogen-activated protein kinase/extracellular-signal-regulated kinase signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival.
類似化合物との比較
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)pyridin-2(1H)-one can be compared to other similar compounds, such as 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine . Both compounds belong to the class of phenylpyrazoles and share similar structural features. this compound is unique in its specific inhibition of ERK1 and ERK2, making it particularly valuable for studying these kinases and their associated signaling pathways. Other similar compounds include pyrazolopyridines, pyridazines, and imidolactams .
特性
CAS番号 |
131185-46-1 |
|---|---|
分子式 |
C18H13N3O |
分子量 |
287.3 g/mol |
IUPAC名 |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C18H13N3O/c22-16-10-9-14(12-19-16)17-15-8-4-5-11-21(15)20-18(17)13-6-2-1-3-7-13/h1-12H,(H,19,22) |
InChIキー |
NBXJVMHXOPVEPU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CNC(=O)C=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine](/img/structure/B8757515.png)


![9,10-Dimethoxy-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B8757527.png)






![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
